7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is an organic compound that features a cinnoline core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline typically involves the borylation of cinnoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated cinnoline and bis(pinacolato)diboron under inert conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The cinnoline core can be reduced under specific conditions to yield dihydrocinnoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Dihydrocinnoline derivatives.
Substitution: Various aryl or vinyl-substituted cinnoline derivatives.
Scientific Research Applications
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to form stable boronic acid derivatives.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the cinnoline core can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
Uniqueness
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline is unique due to its combination of a cinnoline core and a boronic ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form stable boronic acid derivatives also enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C14H17BN2O2 |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10-7-8-16-17-12(10)9-11/h5-9H,1-4H3 |
InChI Key |
DFQSAQGFXXZCHT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN=N3 |
Origin of Product |
United States |
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